molecular formula C12H9NOS B7690657 2-(5-Methylfuran-2-yl)benzo[d]thiazole CAS No. 3027-83-6

2-(5-Methylfuran-2-yl)benzo[d]thiazole

Cat. No. B7690657
CAS RN: 3027-83-6
M. Wt: 215.27 g/mol
InChI Key: FIAQSCFVJTXXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylfuran-2-yl)benzo[d]thiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of benzothiazole derivatives, which have been found to possess a wide range of biological activities.

Scientific Research Applications

  • Antimicrobial and Cytotoxicity Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains and moderate to good effects against fungal pathogens. Additionally, certain compounds exhibit significant cytotoxicity against cancer cell lines like cervical cancer (HeLa) at microliter concentrations (Shankar et al., 2017).

  • Drug Discovery Building Blocks : The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, offering new building blocks for drug discovery. These compounds can be substituted at various positions, providing a range of possibilities for chemical space exploration (Durcik et al., 2020).

  • Antifungal and Antibacterial Activity : Studies on 2-amino and 2-mercapto derivatives have shown marginal activity against pathogens like Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli (Ahluwalia et al., 1986).

  • Synthesis and Characterization for Biological Activity : Research on certain derivatives, such as 1-((benzo[d]thiazol-2-yl)methyl) pyrazol-5-imine, revealed that compounds with chlorine substituents are more toxic to bacteria. Those with methoxy groups showed increased toxicity (Uma et al., 2017).

  • Antimicrobial and Anti-proliferative Activities : Thiazole derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some compounds have shown interesting biological properties (Mansour et al., 2020).

  • Ultrasound Synthesis and Antibacterial Evaluation : The synthesis of 1,4-Disubstituted 1,2,3-Triazoles tethering bioactive benzothiazole nucleus using ultrasound irradiation has shown significant reductions in reaction times and high yields. These compounds displayed promising antimicrobial activities (Rezki, 2016).

  • Analgesic and Antimicrobial Activities : The interaction of 5-arylfuran-2,3-diones with benzo[d]thiazole-2-amines resulted in compounds with analgesic and antimicrobial activities, some performing comparably or better than reference drugs (Pulina et al., 2018).

properties

IUPAC Name

2-(5-methylfuran-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c1-8-6-7-10(14-8)12-13-9-4-2-3-5-11(9)15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAQSCFVJTXXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methylfuran-2-yl)benzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
2-(5-Methylfuran-2-yl)benzo[d]thiazole
Reactant of Route 3
2-(5-Methylfuran-2-yl)benzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
2-(5-Methylfuran-2-yl)benzo[d]thiazole
Reactant of Route 5
2-(5-Methylfuran-2-yl)benzo[d]thiazole
Reactant of Route 6
2-(5-Methylfuran-2-yl)benzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.